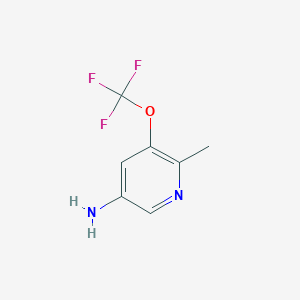
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine is a compound that belongs to the class of trifluoromethyl ethers. These compounds are known for their unique properties, including increased stability and lipophilicity due to the presence of the trifluoromethoxy group. This compound is of significant interest in various fields, including pharmaceutical and agrochemical research, due to its potential biological activities and chemical properties .
Métodos De Preparación
The synthesis of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method involves the reaction of 6-methyl-3-pyridinamine with trifluoromethoxy iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation .
Análisis De Reacciones Químicas
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically pyridine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug candidate. Its stability and lipophilicity make it a promising compound for drug development.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(trifluoromethoxy)-3-pyridinamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
6-Methyl-5-(trifluoromethoxy)-3-pyridinamine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group but differ in their substitution patterns on the pyridine ring. They share similar properties, such as increased stability and lipophilicity, but may have different biological activities.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring exhibit similar stability and reactivity.
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
6-methyl-5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(13-7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3 |
Clave InChI |
BNZSAYFQBLVPSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



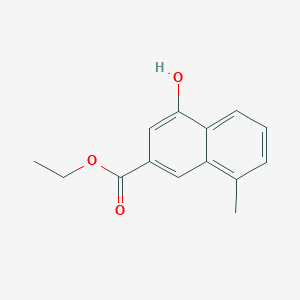
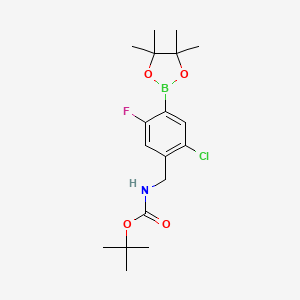
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

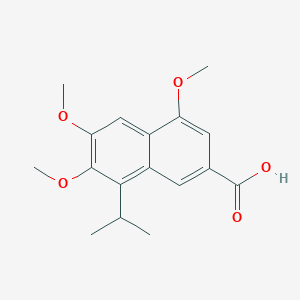
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
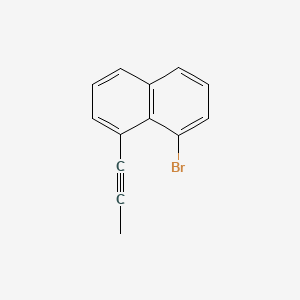
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)




